molecular formula C10H9Cl2NO3 B13861848 N-(3,4-Dichlorophenyl)malonamic acid methyl ester

N-(3,4-Dichlorophenyl)malonamic acid methyl ester

Cat. No.: B13861848
M. Wt: 262.09 g/mol
InChI Key: YVUAYBPLOQGSGF-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)malonamic acid methyl ester: is a chemical compound with the molecular formula C10H9Cl2NO3 It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by a 3,4-dichlorophenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)malonamic acid methyl ester typically involves the reaction of 3,4-dichloroaniline with malonic acid derivatives. One common method is to react 3,4-dichloroaniline with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to form the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dichlorophenyl)malonamic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the effects of dichlorophenyl groups on biological systems .

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)malonamic acid methyl ester involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3,4-Dichlorophenyl)malonamic acid
  • N-(3,4-Dichlorophenyl)malonamide
  • N-(3,4-Dichlorophenyl)malonic acid

Comparison: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its reactivity and solubility. Compared to N-(3,4-Dichlorophenyl)malonamic acid, the methyl ester derivative is more lipophilic and may have different pharmacokinetic properties. The presence of the ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

methyl 3-(3,4-dichloroanilino)-3-oxopropanoate

InChI

InChI=1S/C10H9Cl2NO3/c1-16-10(15)5-9(14)13-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14)

InChI Key

YVUAYBPLOQGSGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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